2-(4-chlorophenyl)-3-(dimethylamino)acrylonitrile
Description
2-(4-chlorophenyl)-3-(dimethylamino)acrylonitrile is an organic compound characterized by the presence of a chlorophenyl group, a dimethylamino group, and an acrylonitrile moiety
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-14(2)8-10(7-13)9-3-5-11(12)6-4-9/h3-6,8H,1-2H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVICHJROMBTEV-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-(dimethylamino)acrylonitrile typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine and acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is often heated to promote the reaction and achieve a higher yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-(dimethylamino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that derivatives of acrylonitrile compounds, including 2-(4-chlorophenyl)-3-(dimethylamino)acrylonitrile, exhibit considerable anticancer activity. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, a study evaluating a series of indole-acrylonitrile derivatives found that compounds similar to this compound displayed significant growth inhibition against multiple cancer types, including breast, lung, and colon cancers .
Table 1: Anticancer Activity of Acrylonitrile Derivatives
| Compound | Cancer Type | Growth Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| 2l | Breast (MCF7) | 84.11 | 0.66 |
| 5c | Melanoma (MDA-MB-435) | 93.95 | 0.25 |
| 6a | Colon (HT29) | 90.31 | 1.5 |
The compound's structural features contribute to its ability to interact with biological targets effectively, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, acrylonitrile derivatives have been evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. Some studies have indicated that certain derivatives exhibit potent antimicrobial effects, suggesting potential applications in treating infections .
Case Study: Antitumor Activity Evaluation
A notable case study involved the evaluation of a series of acrylonitrile derivatives at the National Cancer Institute's screening facility. Compounds were tested against a panel of approximately 60 human cancer cell lines representing various cancer types. Results indicated that specific derivatives exhibited low mean growth values, correlating with high growth inhibition percentages .
Case Study: QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to predict the biological activity of acrylonitrile derivatives based on their chemical structure. This approach has facilitated the identification of key structural features contributing to anticancer activity, guiding future synthesis efforts toward more potent compounds .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)ethylamine
- 2-(4-chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile
- 2-(dimethylamino)ethyl N-(4-chloro-2-methylphenyl)carbamate
Uniqueness
2-(4-chlorophenyl)-3-(dimethylamino)acrylonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various research and industrial contexts.
Biological Activity
2-(4-Chlorophenyl)-3-(dimethylamino)acrylonitrile, commonly referred to as acryloyl compound, is a synthetic organic compound with potential biological applications, particularly in the fields of cancer research and antimicrobial activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a dimethylamino group and a 4-chlorophenyl moiety attached to an acrylonitrile backbone. Its structural formula can be represented as follows:
This configuration contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may function through:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies demonstrate that it can activate apoptotic pathways in cancer cells, leading to programmed cell death. This was evidenced by assays showing phosphatidylserine flipping and cytochrome c release from mitochondria .
- Antimicrobial Activity : The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Antitumor Activity
A series of studies have evaluated the antitumor efficacy of related acrylonitrile derivatives, showing significant growth inhibition against various cancer cell lines. For instance:
| Compound | Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|---|
| 5c | HL-60 (Leukemia) | 0.0244 | 0.0866 |
| NCI-H522 (Lung Cancer) | 0.0244 | 0.0866 | |
| COLO 205 (Colon Cancer) | 0.0244 | 0.0866 | |
| MDA-MB-468 (Breast) | 0.0244 | 0.0866 |
The above data indicates that certain derivatives exhibit potent antitumor activity with low GI50 values, making them promising candidates for further development .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been tested for its antimicrobial effects. Notably, it showed significant activity against various pathogens:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Candida albicans | High |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Case Studies
- Antitumor Efficacy : In a study involving the synthesis of indole-acrylonitrile derivatives, compounds structurally similar to this compound were shown to inhibit tumor growth significantly in vitro, leading to further exploration in vivo .
- Mechanistic Insights : A separate investigation into the apoptotic mechanisms revealed that compounds like 5c could disrupt cellular signaling pathways critical for tumor survival, highlighting their potential therapeutic roles in oncology .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-(4-chlorophenyl)-3-(dimethylamino)acrylonitrile?
- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation, a base-catalyzed reaction between a 4-chlorobenzaldehyde derivative and a cyanoacetamide analog. For example, substituted acrylonitriles are synthesized by reacting aromatic aldehydes with active methylene nitriles (e.g., dimethylaminocyanoacetate) in ethanol or toluene under reflux, often with piperidine as a catalyst. Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography .
Q. How is spectroscopic characterization (NMR, IR, MS) utilized to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Peaks for aromatic protons (δ 7.45–8.12 ppm, multiplet) and the acrylonitrile vinyl proton (δ ~5.75–6.38 ppm, singlet) confirm substitution patterns. The dimethylamino group appears as a singlet at δ ~3.0 ppm .
- IR : Stretching vibrations for the nitrile group (~2212 cm⁻¹), C=C bonds (~1538 cm⁻¹), and aromatic C–Cl (~776 cm⁻¹) are key identifiers .
- Mass Spectrometry (MS) : The molecular ion peak (e.g., m/z 297 [M+1]⁺) and fragmentation patterns validate the molecular formula .
Q. What crystallographic techniques are used to determine its three-dimensional structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol/dichloromethane). Data collection involves a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Structural refinement (e.g., SHELXL97) resolves bond lengths (mean C–C = 0.004 Å) and angles, with R-factors < 0.05 indicating high precision. Hydrogen-bonding networks and torsion angles are analyzed using PLATON .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved?
- Methodological Answer : Discrepancies (e.g., NMR suggesting rotational isomerism vs. X-ray showing a fixed conformation) are addressed via:
- Variable-temperature NMR to assess dynamic effects.
- DFT calculations to compare theoretical and experimental geometries.
- Cross-validation using complementary techniques like IR/Raman spectroscopy for bond vibrations and Hirshfeld surface analysis for intermolecular interactions .
Q. What role do substituents (chloro, dimethylamino) play in modulating electronic properties and reactivity?
- Methodological Answer :
- Electron-withdrawing chloro groups reduce electron density on the aryl ring, directing electrophilic substitution.
- Dimethylamino groups donate electrons via resonance, enhancing nucleophilicity at the acrylonitrile β-carbon.
- Hammett constants (σ) quantify substituent effects on reaction rates. For example, σₚ values (Cl: +0.23, NMe₂: -0.83) predict regioselectivity in further functionalization .
Q. How can researchers design experiments to evaluate biological activity?
- Methodological Answer :
- In vitro assays : Screen against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination).
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing chloro with methoxy) to assess impact on potency.
- Docking simulations : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or receptors) .
Q. What supramolecular interactions govern crystal packing and stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
